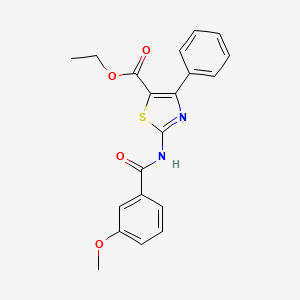

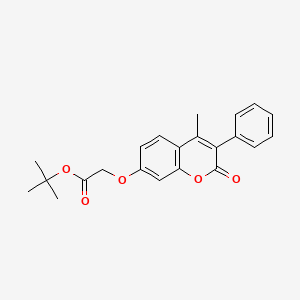

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields ranging from 40% to 72% .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of TEA as a base and THF as a solvent . The products were purified after synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using spectroscopic and elemental methods .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate and similar compounds are used in various synthetic processes. For instance, ethyl o-azidobenzimidate, a related compound, is used in the thermolysis and photolytic decomposition processes to yield different products like 3-ethoxy-(9; X = OEt) and 3-amino-1H-indazole (9; X = NH2) (Ardakani et al., 1984).

Application in Synthesis of Novel Compounds

- Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are utilized in creating new chemical entities. For example, a reaction involving ethyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showing the versatility of these compounds in chemical synthesis (Pokhodylo & Obushak, 2019).

Role in Antimicrobial and Antioxidant Studies

- Similar compounds have shown promising results in antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, for instance, have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, showcasing the potential of these compounds in pharmaceutical applications (Raghavendra et al., 2016).

Application in Drug Discovery

- These compounds play a significant role in drug discovery, especially in the synthesis of new pharmacological agents. For example, a novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, starting from a key intermediate closely related to ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate. These compounds were evaluated as 5-HT3 receptor antagonists, highlighting their potential in developing new antidepressant drugs (Mahesh et al., 2011).

Involvement in Molecular Stabilities and Docking Studies

- Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are involved in molecular stability and conformational analysis studies. These studies are crucial in understanding the mechanisms of action of potential pharmaceutical agents, as seen in the analysis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors (Karayel, 2021).

Mécanisme D'action

While the specific mechanism of action for Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is not available, benzamide derivatives have been reported to exhibit various biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-8-5-4-6-9-13)21-20(27-17)22-18(23)14-10-7-11-15(12-14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYUULDGFAZWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2996906.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)